DOWEX(R) 1X2

Description

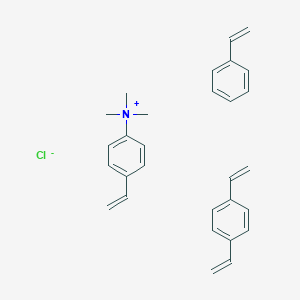

The exact mass of the compound 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMUEOYPPPODD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DOWEX® 1X2 Resin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, applications, and experimental methodologies of a cornerstone anion exchange resin.

DOWEX® 1X2 resin is a strongly basic, Type I anion exchange resin that has established itself as a versatile and reliable tool in a multitude of scientific and industrial applications, particularly within the realms of biochemical research and pharmaceutical development. Its utility spans from the purification of biomolecules and water treatment to its application as a drug delivery vehicle. This guide provides a detailed technical overview of DOWEX® 1X2 resin, including its core properties, key applications, and detailed experimental protocols to support its practical implementation in the laboratory.

Core Technical Properties

DOWEX® 1X2 is a gel-type resin composed of a cross-linked polystyrene divinylbenzene (DVB) matrix, functionalized with quaternary ammonium groups. This structure imparts its strong basicity and anion exchange capabilities. The "1X2" designation refers to its 2% DVB cross-linkage, which results in a more open and porous bead structure, facilitating the exchange of larger ions.

Quantitative Specifications

The physical and chemical properties of DOWEX® 1X2 resin are critical to its performance in various applications. The following tables summarize the key quantitative data for this resin.

| Physical Properties | Value | Reference |

| Appearance | Light yellow to white beads | [1] |

| Matrix | Polystyrene cross-linked with Divinylbenzene | |

| Cross-linkage | 2% DVB | |

| Particle Size (Mesh) | 50-100, 100-200, 200-400 | [2] |

| Solubility | Insoluble in water |

| Chemical and Performance Properties | Value | Reference |

| Type | Strong Base Anion Exchanger (Type I) | [2] |

| Functional Group | Quaternary Ammonium | |

| Ionic Form as Shipped | Chloride (Cl⁻) | |

| Total Exchange Capacity (wet, Cl⁻ form) | ≥ 1.2 meq/mL | |

| Moisture Holding Capacity (Cl⁻ form) | 65-75% | |

| Maximum Operating Temperature (Cl⁻ form) | 99 °C | [2] |

| Maximum Operating Temperature (OH⁻ form) | 66 °C | [2] |

| pH Range | 0-14 |

The Mechanism of Anion Exchange

The fundamental principle behind DOWEX® 1X2 resin's function is the reversible exchange of anions between the solid resin phase and a liquid phase. The positively charged quaternary ammonium functional groups are permanently bound to the resin matrix, while mobile counter-ions (typically chloride) are available for exchange with other anions in the surrounding solution.

Applications in Research and Drug Development

The unique properties of DOWEX® 1X2 resin make it suitable for a wide range of applications in research and pharmaceutical development.

-

Purification of Biomolecules: Its strong anion exchange characteristics are leveraged for the separation and purification of negatively charged biomolecules such as proteins, peptides, and nucleic acids.[3]

-

Drug Delivery: The resin can be loaded with anionic drugs to form drug-resin complexes, which can be formulated for controlled or sustained release applications.[4][5] This approach can also be used for taste-masking of bitter active pharmaceutical ingredients.

-

Chemical Synthesis: It can be used as a solid-phase catalyst or as a scavenger to remove unwanted anionic species from reaction mixtures.

-

Water Treatment: In industrial and laboratory settings, it is used for deionization and the removal of anionic contaminants from water.[]

Experimental Protocols

The following sections provide detailed methodologies for common applications of DOWEX® 1X2 resin.

General Resin Preparation and Activation

Prior to use, the resin must be properly hydrated and converted to the desired ionic form.

-

Hydration: Suspend the dry resin beads in deionized water and allow them to swell for at least 30 minutes.

-

Washing: Wash the swollen resin with several bed volumes of deionized water to remove any impurities.

-

Conversion to Hydroxide Form (Optional): To convert the resin from the chloride form to the hydroxide form, wash the resin with 2-3 bed volumes of 1 M NaOH.

-

Final Rinse: Wash the resin with deionized water until the pH of the effluent is neutral.

Protocol 1: Batch Purification of a Carboxylic Acid Product

This protocol outlines a batch method for the purification of a carboxylic acid product from a solution-phase synthesis.

-

Resin Preparation: Prepare the DOWEX® 1X2 resin by converting it to the formate form. Wash the resin with 3 bed volumes of 1 M formic acid, followed by a wash with deionized water until the pH is neutral.

-

Binding: To the crude reaction mixture containing the carboxylic acid product, add the formate-form resin (approximately 5-10 fold molar excess relative to the carboxylic acid).

-

Incubation: Gently agitate the mixture at room temperature for 1-2 hours to allow for complete binding of the carboxylic acid to the resin.

-

Washing: Filter the resin and wash it with the reaction solvent to remove unbound impurities.

-

Elution: Elute the purified carboxylic acid from the resin by washing with a solution of 2% trifluoroacetic acid (TFA) in the appropriate solvent.[7]

-

Product Recovery: Collect the eluate and remove the solvent under reduced pressure to obtain the purified carboxylic acid.

Protocol 2: Column Chromatography for Protein Purification

This protocol provides a general procedure for the purification of a negatively charged protein using DOWEX® 1X2 resin in a column format.

-

Column Packing: Prepare a slurry of the activated resin in the binding buffer (e.g., 20 mM Tris-HCl, pH 8.0). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniformly packed bed.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of the binding buffer until the pH and conductivity of the effluent match that of the buffer.[8]

-

Sample Loading: Apply the clarified and filtered protein sample to the top of the column at a controlled flow rate.

-

Washing: Wash the column with 5-10 column volumes of the binding buffer to remove any unbound or weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer) or by a step gradient.[9] Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions using SDS-PAGE and a protein concentration assay to identify the fractions containing the purified protein of interest.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of an anionic drug onto DOWEX® 1X2 resin and the subsequent in vitro release study.

-

Drug Loading (Batch Method):

-

Prepare a solution of the anionic drug in a suitable solvent.

-

Add the activated DOWEX® 1X2 resin to the drug solution and stir for a predetermined time (e.g., 24 hours) to allow for equilibrium to be reached.[4]

-

Filter the drug-loaded resin and wash with deionized water to remove any unbound drug.

-

Dry the drug-resin complex (resinate) under vacuum.

-

-

In Vitro Drug Release:

-

Accurately weigh a quantity of the drug-resinate and place it in a dissolution apparatus.

-

Add a known volume of a physiologically relevant release medium (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8).[10]

-

Maintain the temperature at 37°C and stir at a constant rate.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain a constant volume.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

-

Conclusion

DOWEX® 1X2 resin remains a fundamental tool for researchers, scientists, and drug development professionals. Its well-defined properties and versatility in anion exchange applications, from purification to controlled drug release, ensure its continued relevance in the laboratory. By understanding its technical specifications and employing robust experimental protocols, researchers can effectively harness the capabilities of this reliable and efficient ion exchange resin to advance their scientific endeavors.

References

- 1. Dowex(R), 1X2-200, Ion Exchange Resin, Chloride form, 500 GM | Labscoop [labscoop.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. b3p.it.helsinki.fi [b3p.it.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - BG [thermofisher.com]

- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

DOWEX® 1X2 Resin: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DOWEX® 1X2 resin is a strongly basic, Type I anion exchange resin widely utilized in various scientific and industrial applications, including biochemical separations, drug development, and chemical synthesis.[1][2] This guide provides a comprehensive overview of the core properties, experimental protocols for characterization, and key operational workflows associated with DOWEX® 1X2 resin.

Core Properties and Technical Specifications

DOWEX® 1X2 is composed of a cross-linked polystyrene-divinylbenzene (DVB) copolymer matrix with quaternary ammonium functional groups.[1] The "1X2" designation indicates a 2% DVB cross-linking, which results in a gel-type resin with a relatively high degree of swelling and porosity, facilitating the exchange of large molecules.

Quantitative Data Summary

The key quantitative properties of DOWEX® 1X2 resin are summarized in the tables below. These values can vary depending on the specific grade and particle size of the resin.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Matrix | Styrene-Divinylbenzene Copolymer | [1] |

| Functional Group | Quaternary Ammonium (Type I) | [1][3] |

| Cross-linking | 2% Divinylbenzene | [1] |

| Ionic Form as Shipped | Chloride (Cl⁻) | [4] |

| Physical Form | Light yellow beads | [5] |

| Solubility | Insoluble in water | [2][6] |

Table 2: Operational and Performance Characteristics

| Characteristic | Value | References |

| Ion Exchange Capacity (wet volume, Cl⁻ form) | ≥ 0.6 meq/mL | [1][4][6] |

| Moisture Content (Cl⁻ form) | 65% - 80% | [1][4] |

| Particle Size Range | 50-100 mesh, 100-200 mesh, 200-400 mesh | [1] |

| Thermal Stability (Cl⁻ form) | Max. 100 °C | [4] |

| Thermal Stability (OH⁻ form) | Max. 60 °C | [4] |

| Effective Working pH Range | 0 - 14 | [4] |

| Volume Change (Cl⁻ → OH⁻) | ~ +20% | [4] |

| Shipping Density | Approx. 0.7 kg/L | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the characterization of DOWEX® 1X2 resin.

Determination of Total Ion Exchange Capacity (Column Method)

This protocol determines the total number of functional groups available for exchange in the resin.

Materials:

-

DOWEX® 1X2 resin (as received in Cl⁻ form)

-

Chromatography column (10-20 mm diameter)

-

1 M Sodium Chloride (NaCl) solution

-

1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Phenolphthalein indicator

-

Deionized (DI) water

-

Glass wool

Procedure:

-

Resin Preparation: Accurately weigh approximately 5-10 g of the air-dried resin.

-

Column Packing:

-

Place a small plug of glass wool at the bottom of the chromatography column.

-

Fill the column about two-thirds full with DI water.

-

Create a slurry of the weighed resin in DI water and pour it into the column, avoiding the entrapment of air bubbles.

-

Allow the resin to settle, ensuring the water level remains above the resin bed at all times.

-

-

Conversion to Hydroxide (OH⁻) Form:

-

Pass 2-3 bed volumes of 1 M NaOH solution through the column at a flow rate of approximately 2-3 mL/minute. This converts the resin from the chloride form to the hydroxide form.

-

-

Rinsing:

-

Wash the resin bed with DI water until the effluent is neutral to phenolphthalein. This removes excess NaOH.

-

-

Elution of Hydroxide Ions:

-

Pass a known volume (e.g., 200 mL) of 1 M NaCl solution through the column at a controlled flow rate (e.g., 2-3 mL/minute). This displaces the hydroxide ions from the resin with chloride ions.

-

Collect the entire eluate in a volumetric flask.

-

-

Titration:

-

Pipette a known aliquot (e.g., 25 mL) of the eluate into an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the eluate with standardized 0.1 M HCl until the pink color disappears.

-

-

Calculation:

-

Calculate the total ion exchange capacity (in meq/g) using the following formula: Capacity (meq/g) = (V_HCl × M_HCl × Total Eluate Volume) / (Aliquot Volume × Resin Weight) where:

-

V_HCl = Volume of HCl used for titration (mL)

-

M_HCl = Molarity of HCl (mol/L or meq/mL)

-

Total Eluate Volume = Total volume of NaCl eluate collected (mL)

-

Aliquot Volume = Volume of the eluate aliquot taken for titration (mL)

-

Resin Weight = Initial weight of the air-dried resin (g)

-

-

Measurement of Moisture Content

This protocol determines the percentage of water held by the resin.

Materials:

-

DOWEX® 1X2 resin

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Initial Weighing: Accurately weigh a clean, dry weighing bottle.

-

Add approximately 2-3 g of the resin to the weighing bottle and record the total weight.

-

Drying: Place the weighing bottle with the resin (uncapped) in a drying oven at 105-110 °C for at least 4 hours, or until a constant weight is achieved.

-

Cooling and Final Weighing:

-

Transfer the weighing bottle to a desiccator to cool to room temperature.

-

Once cooled, re-weigh the bottle with the dried resin.

-

-

Calculation:

-

Calculate the moisture content percentage using the formula: Moisture Content (%) = [(Initial Resin Weight - Final Resin Weight) / Initial Resin Weight] × 100

-

Particle Size Distribution (Sieve Method)

This protocol determines the particle size range of the resin beads.

Materials:

-

DOWEX® 1X2 resin

-

A set of standard testing sieves (e.g., 50, 100, 140, 200 mesh)

-

Sieve shaker (optional)

-

Analytical balance

Procedure:

-

Sample Preparation: Take a representative sample of the resin (approximately 50-100 g).

-

Sieving:

-

Stack the sieves in order of decreasing mesh size (largest opening on top).

-

Place the resin sample on the top sieve.

-

Shake the stack manually or using a mechanical sieve shaker for a predetermined amount of time (e.g., 10-15 minutes).

-

-

Weighing:

-

Carefully collect the resin retained on each sieve and in the bottom pan.

-

Weigh the amount of resin from each fraction.

-

-

Calculation:

-

Calculate the weight percentage of resin retained on each sieve.

-

The particle size distribution can be reported as the percentage of particles within specific size ranges.

-

Resin Swelling Determination

This protocol measures the change in volume of the resin when converted from one ionic form to another.

Materials:

-

DOWEX® 1X2 resin (Cl⁻ form)

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized (DI) water

Procedure:

-

Initial Volume Measurement:

-

Add a known volume (e.g., 10 mL) of the resin in its initial ionic form (Cl⁻) to a graduated cylinder.

-

Add DI water and tap the cylinder gently to ensure the resin is well-packed.

-

Record the initial volume of the resin bed (V_initial).

-

-

Ionic Conversion:

-

Carefully decant the water from the graduated cylinder.

-

Add an excess of 1 M NaOH solution to the resin to convert it to the OH⁻ form.

-

Allow the resin to equilibrate for at least 30 minutes, occasionally stirring gently.

-

-

Final Volume Measurement:

-

Decant the excess NaOH solution.

-

Wash the resin with DI water several times until the supernatant is neutral.

-

Add fresh DI water and tap the cylinder to pack the resin.

-

Record the final volume of the resin bed (V_final).

-

-

Calculation:

-

Calculate the percentage swelling using the formula: Swelling (%) = [(V_final - V_initial) / V_initial] × 100

-

Mandatory Visualizations

Ion Exchange Mechanism

The following diagram illustrates the fundamental principle of anion exchange with DOWEX® 1X2 resin.

Caption: Basic mechanism of anion exchange on DOWEX® 1X2 resin.

Experimental Workflow for Protein Purification

This diagram outlines a typical workflow for separating a target protein from a mixture using DOWEX® 1X2 resin in a column chromatography setup.

Caption: A typical experimental workflow for protein purification using DOWEX® 1X2 resin.

Resin Regeneration Cycle

This diagram illustrates the steps involved in regenerating the DOWEX® 1X2 resin after use.

Caption: The cycle of DOWEX® 1X2 resin regeneration.

References

- 1. diaion.com [diaion.com]

- 2. purolite.com [purolite.com]

- 3. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 4. Feasibility study for high-resolution multi-component separation of protein mixture using a cation-exchange cuboid packed-bed device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. membrain.cz [membrain.cz]

- 6. researchgate.net [researchgate.net]

DOWEX® 1X2: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of DOWEX® 1X2, a widely used, strongly basic, type I anion exchange resin. This document details the resin's properties, quantitative performance data, and explicit experimental protocols for its application in scientific research and drug development.

Core Mechanism of Action

DOWEX® 1X2 is a gel-type anion exchange resin composed of a cross-linked polystyrene-divinylbenzene (DVB) copolymer matrix. The "1X2" designation indicates a 2% DVB cross-linkage, which results in a relatively large pore size, making it suitable for the separation of a wide range of molecules. The functional groups are quaternary ammonium groups covalently attached to the polymer backbone.[1][2]

The mechanism of action is based on the principle of reversible ion exchange. The positively charged quaternary ammonium groups are associated with mobile counter-ions, typically chloride (Cl⁻) in its supplied form. When a solution containing other anions is passed through the resin, the anions in the solution compete with the chloride ions for the binding sites on the resin. Anions with a higher affinity for the resin will displace the chloride ions and become bound to the stationary phase. The general exchange reaction can be represented as:

Resin-N⁺(CH₃)₃Cl⁻ + A⁻ ⇌ Resin-N⁺(CH₃)₃A⁻ + Cl⁻

Where A⁻ represents an anion from the sample solution. The equilibrium of this reaction is influenced by the relative affinity of the competing anions for the resin, their concentration in the solution, and the pH of the mobile phase. Elution of the bound anions is typically achieved by introducing a solution with a high concentration of a competing anion (e.g., a high salt concentration) or by changing the pH to alter the charge of the bound molecules.

Quantitative Data

The performance of DOWEX® 1X2 is characterized by several key parameters, which are summarized below.

Physical and Chemical Properties

| Property | Value |

| Resin Type | Strongly Basic Anion Exchanger, Type I |

| Matrix | Styrene-Divinylbenzene Copolymer |

| Cross-linkage | 2% Divinylbenzene |

| Functional Group | Quaternary Ammonium |

| Ionic Form (as shipped) | Chloride (Cl⁻) |

| Particle Size (Mesh) | 50-100, 100-200, 200-400 |

| Water Retention Capacity | 65-75% (Cl⁻ form) |

| Total Exchange Capacity | ≥ 0.6 meq/mL (wet volume, Cl⁻ form) |

Selectivity of Anions

The selectivity of an ion exchange resin refers to its preference for one ion over another. The following table provides the relative affinity of various anions for a strongly basic anion exchanger like DOWEX® 1X2, with hydroxide (OH⁻) as the reference ion. A higher value indicates a stronger affinity for the resin.

| Ion | Relative Affinity |

| Hydroxide (OH⁻) | 1.0 |

| Fluoride (F⁻) | 1.6 |

| Acetate (CH₃COO⁻) | 3.2 |

| Formate (HCOO⁻) | 4.6 |

| Bicarbonate (HCO₃⁻) | 6.0 |

| Chloride (Cl⁻) | 22 |

| Bromide (Br⁻) | 50 |

| Nitrate (NO₃⁻) | 65 |

| Iodide (I⁻) | 175 |

| Sulfate (SO₄²⁻) | 150 |

| Citrate | 220 |

| Salicylate | 450 |

| Benzene sulfonate | 500 |

Data sourced from DuPont™ Ion Exchange Resins Selectivity Tech Fact.

Experimental Protocols

This section provides detailed methodologies for common applications of DOWEX® 1X2.

Column Packing and Preparation

A properly packed column is crucial for achieving optimal separation.

Materials:

-

DOWEX® 1X2 resin

-

Chromatography column

-

Deionized water

-

Equilibration buffer (application-specific)

Procedure:

-

Resin Swelling: Gently mix the desired amount of DOWEX® 1X2 resin with deionized water in a beaker to create a slurry. Allow the resin to swell for at least 30 minutes.

-

Column Setup: Mount the chromatography column vertically. Ensure the bottom outlet is closed.

-

Pouring the Slurry: Pour the resin slurry into the column in a single, continuous motion to avoid air bubbles.

-

Packing the Bed: Open the column outlet and allow the resin to settle. Maintain a constant flow of deionized water or equilibration buffer through the column to ensure a uniformly packed bed. The flow rate should be higher than the intended operational flow rate.

-

Equilibration: Once the bed height is stable, wash the column with at least 3-5 bed volumes of the equilibration buffer. The pH and conductivity of the eluent should match that of the equilibration buffer before sample loading.

Separation of Amino Acids (General Protocol)

This protocol outlines the general steps for separating a mixture of amino acids. The specific buffers and gradient conditions will need to be optimized based on the isoelectric points (pI) of the target amino acids.

Materials:

-

Packed DOWEX® 1X2 column

-

Amino acid sample mixture

-

Starting Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

-

Elution Buffer (e.g., 0.1 M Tris-HCl with a linear gradient of 0-1.0 M NaCl, pH 8.5)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the amino acid mixture in the Starting Buffer. Ensure the pH is adjusted so that the target amino acids are negatively charged (pH > pI).

-

Column Equilibration: Equilibrate the packed column with the Starting Buffer until the pH and conductivity of the eluent are stable.

-

Sample Loading: Carefully apply the prepared sample to the top of the resin bed.

-

Washing: Wash the column with 2-3 bed volumes of the Starting Buffer to remove any unbound molecules.

-

Elution: Begin the elution process by applying the Elution Buffer. A linear salt gradient is commonly used to selectively elute the bound amino acids based on their net negative charge.

-

Fraction Collection: Collect fractions using a fraction collector.

-

Analysis: Analyze the collected fractions for the presence of the target amino acids using a suitable method (e.g., ninhydrin assay, HPLC).

Resin Regeneration

Regeneration is necessary to remove the tightly bound ions and prepare the resin for subsequent use.

Materials:

-

Used DOWEX® 1X2 resin

-

1 M NaOH solution

-

1 M NaCl solution

-

Deionized water

Procedure:

-

Caustic Wash: Wash the column with 2-3 bed volumes of 1 M NaOH to remove strongly bound organic molecules and to convert the resin to the hydroxide (OH⁻) form.

-

Salt Wash: Wash the column with 2-3 bed volumes of 1 M NaCl to displace the hydroxide ions and convert the resin back to the chloride (Cl⁻) form.

-

Water Rinse: Rinse the column thoroughly with deionized water until the pH and conductivity of the eluent return to neutral.

-

Storage: For long-term storage, the resin should be kept in a solution that prevents microbial growth (e.g., 20% ethanol or 1 M NaCl).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with DOWEX® 1X2.

Caption: Mechanism of Anion Exchange on DOWEX® 1X2 Resin.

Caption: Typical Experimental Workflow for DOWEX® 1X2 Chromatography.

Caption: Logical Relationships of DOWEX® 1X2 Properties and Performance.

References

Selecting the Optimal DOWEX® 1X2 Mesh Size for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of the appropriate mesh size for DOWEX® 1X2 anion exchange resin is a critical parameter in the development of robust and efficient separation protocols for pharmaceuticals, including oligonucleotides, peptides, and other charged molecules. The particle size of the resin, indicated by its mesh designation, directly influences key chromatographic parameters such as resolution, flow rate, backpressure, and binding capacity. This guide provides a comprehensive overview of DOWEX® 1X2 mesh size selection, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in your drug development process.

Understanding the Trade-offs: Mesh Size and Performance

DOWEX® 1X2 is a strongly basic, Type I anion exchanger with a cross-linked polystyrene divinylbenzene matrix. It is available in various particle size ranges, commonly denoted by mesh sizes such as 50-100, 100-200, and 200-400. The mesh number is inversely proportional to the particle size; a higher mesh number corresponds to smaller resin beads.[1] The choice of mesh size involves a fundamental trade-off between separation efficiency and operational parameters.

-

Higher Mesh Size (e.g., 200-400 mesh): Finer particles provide a larger surface area-to-volume ratio, leading to more efficient mass transfer and higher resolution separations.[2] However, the smaller interstitial spaces between the beads result in increased backpressure, necessitating the use of chromatography systems capable of handling higher pressures and limiting achievable flow rates.[2]

-

Lower Mesh Size (e.g., 50-100 mesh): Larger particles create a more permeable column bed, resulting in lower backpressure and allowing for higher flow rates. This can be advantageous for large-scale preparations or when processing viscous solutions. The trade-off is a potential decrease in resolution due to less efficient mass transfer.[2]

Quantitative Data Summary

The following tables summarize the key characteristics and typical performance parameters of the different DOWEX® 1X2 mesh sizes. These values are compiled from various sources and represent typical expectations. Actual performance may vary depending on the specific application, column packing, and operating conditions.

Table 1: DOWEX® 1X2 Resin Properties by Mesh Size

| Property | 50-100 Mesh | 100-200 Mesh | 200-400 Mesh |

| Particle Size Range (µm) | 150 - 300 | 75 - 150 | 38 - 75 |

| Wet Volume Capacity (meq/mL) | ≥ 0.7 | > 0.6 | ≥ 0.6 |

| Water Retention Capacity (%) | 65 - 75 | 70 - 80 | 70 - 80 |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Typical Chromatographic Performance by Mesh Size

| Parameter | 50-100 Mesh | 100-200 Mesh | 200-400 Mesh |

| Resolution | Good | Better | Best |

| Relative Backpressure | Low | Medium | High |

| Typical Flow Rate Range | High (e.g., > 5 mL/min) | Medium (e.g., 2-5 mL/min) | Low (e.g., 1-2 mL/min)[2] |

| Recommended Application | Preparative scale, viscous samples | General purpose, intermediate purification | High-resolution analytical separations, final polishing |

Logical Workflow for Mesh Size Selection

The selection of an appropriate mesh size is a logical process driven by the specific requirements of the separation. The following diagram illustrates a decision-making workflow.

References

- 1. kramerindustriesonline.com [kramerindustriesonline.com]

- 2. DOWEX(R) 1X2 | 9085-42-1 | Benchchem [benchchem.com]

- 3. chemsavers.com [chemsavers.com]

- 4. Dowex™ 1X2, 100-200 mesh, ion-exchange resin | Fisher Scientific [fishersci.ca]

- 5. Dowex 1X2, 200-400 mesh, ion-exchange resin 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 6. avantorsciences.com [avantorsciences.com]

DOWEX® 1X2 Chloride Form: A Technical Guide for Researchers and Drug Development Professionals

DOWEX® 1X2 chloride form is a strongly basic, Type I anion exchange resin widely utilized across research, pharmaceutical, and biopharmaceutical sectors. Its foundation is a crosslinked polystyrene-divinylbenzene (DVB) copolymer matrix, functionalized with quaternary ammonium groups. This structure provides high capacity and selectivity for anions, making it an indispensable tool for separation and purification processes. This guide offers an in-depth look at its technical specifications, core applications, and detailed experimental protocols relevant to scientific professionals.

Physicochemical Properties

The performance of DOWEX® 1X2 resin is dictated by its fundamental physicochemical properties. These characteristics determine its suitability for various applications, from high-resolution chromatography of biomolecules to industrial-scale purification. The 2% DVB cross-linking offers a balance between porosity and mechanical strength, allowing for efficient interaction with large molecules while maintaining physical integrity.[1]

| Property | Specification | Significance in Application |

| Matrix Composition | Styrene-Divinylbenzene (DVB) Copolymer (2% Cross-linked) | Provides a robust, macroporous structure. Low cross-linking increases pore size, facilitating access for larger biomolecules. |

| Active Functional Group | Quaternary Ammonium (Type I) | Ensures strong basicity, maintaining a positive charge and high anion exchange capacity across the entire pH range (0-14). |

| Ionic Form Supplied | Chloride (Cl⁻) | The chloride counter-ion is weakly held and readily exchanged for other anions in solution. |

| Physical Form | Light yellow to white beads | Spherical beads allow for uniform packing and predictable flow characteristics in chromatography columns. |

| Particle Size Range | 50-100, 100-200, 200-400 mesh | Finer mesh sizes (e.g., 200-400) offer higher resolution for analytical separations, while larger sizes are used for bulk applications.[1] |

| Ion Exchange Capacity | ~0.6 - 0.7 meq/mL (wet volume) | A high capacity allows for the binding of a significant amount of target molecules per unit volume of resin.[1] |

| Water Retention | 65% - 80% | Indicates the degree of hydration and porosity of the resin beads, which influences diffusion rates.[1] |

| Operating pH Range | 0 - 14 | The resin remains functional and stable across the full pH spectrum, offering high versatility. |

| Max. Temperature | 99 °C (Cl⁻ form), 66 °C (OH⁻ form) | Defines the thermal limits for operation and regeneration to prevent degradation of the functional groups.[2] |

Core Applications in Research and Drug Development

DOWEX® 1X2 resin's versatility makes it a valuable asset in numerous scientific applications. Its ability to selectively bind and release negatively charged molecules is leveraged for purification, separation, and analytical purposes.

-

Purification of Biomolecules: The resin is highly effective for the chromatographic separation of biomolecules such as proteins, peptides, nucleotides, and amino acids.[3][4] For instance, it has been successfully used in the fractionation of complex dinucleotide mixtures based on base composition and sequence.[3]

-

Pharmaceutical Manufacturing: In pharmaceutical contexts, it is used for the purification of active pharmaceutical ingredients (APIs), removal of anionic impurities, and as a component in drug formulations to enhance bioavailability.[1] It also meets the requirements of FDA Food Additive Regulation 21 CFR 173.25, allowing its use in food and drug processing.[2]

-

Purification of Organic Acids: The resin is employed for the capture and purification of carboxylic acids from complex mixtures like fermentation broths or solution-phase synthesis products.[5][6][7] The bound acids can be effectively eluted using a stronger acid or a suitable solvent mixture.[5][6]

-

Specialized Research Applications: Documented uses include the purification of synthetic methyl-esterified sialic acid analogs and the decontamination and recovery of Technetium-99g (⁹⁹gTc) from molybdenum-99 waste solutions.[2]

-

Environmental Remediation: Its ion exchange capabilities are also applied in environmental contexts, such as the removal of toxic heavy metal anions from wastewater.[1]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the core processes involving DOWEX® 1X2 resin.

Caption: Mechanism of anion exchange on DOWEX® 1X2 resin.

References

- 1. DOWEX(R) 1X2 | 9085-42-1 | Benchchem [benchchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Ion-exchangechrmtography of a dinucleotide preparation from controlled alkaline hydrolysis of ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

An In-Depth Technical Guide to DOWEX® 1X2 Strong Base Anion Exchanger

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DOWEX® 1X2 strong base anion exchanger, a versatile and widely utilized resin in research, development, and manufacturing. This document details its fundamental properties, presents key quantitative data in a structured format, and offers detailed experimental protocols for its application in the separation of critical biomolecules.

Introduction to DOWEX® 1X2

DOWEX® 1X2 is a strongly basic, Type I anion exchange resin. It is composed of a cross-linked polystyrene-divinylbenzene (DVB) copolymer matrix, functionalized with quaternary ammonium groups. The "1X2" designation indicates a 2% DVB cross-linkage, which provides a balance between porosity and mechanical stability, making it suitable for a wide range of laboratory and industrial applications.[1] Its primary function is to capture and separate negatively charged molecules (anions) from a solution.

The resin's three-dimensional, porous structure allows for efficient interaction between the stationary phase (the resin beads) and the mobile phase (the sample and buffers). The positively charged quaternary ammonium groups on the resin surface reversibly bind to anions in the sample, facilitating their separation based on differences in charge, size, and other physicochemical properties.

Core Properties and Specifications

The performance of DOWEX® 1X2 is defined by its physical and chemical characteristics. The following tables summarize the key quantitative data for this resin, providing a clear basis for experimental design and comparison.

Table 1: Chemical and Physical Properties

| Property | Value |

| Resin Type | Strong Base Anion Exchanger (Type I) |

| Matrix | Styrene-Divinylbenzene (DVB) Copolymer |

| Functional Group | Quaternary Ammonium |

| Cross-Linkage | 2% DVB |

| Ionic Form (as shipped) | Chloride (Cl⁻) |

| Physical Form | Spherical Beads |

| Solubility | Insoluble in water and common solvents |

Table 2: Operational and Performance Data

| Parameter | Value |

| Mesh Size Range | 50-100, 100-200, 200-400 |

| Ion Exchange Capacity | 0.6 - 0.7 eq/L |

| Moisture Content | 65% - 80% |

| Maximum Operating Temperature | 100°C (Cl⁻ form), 60°C (OH⁻ form) |

Principles of Separation

Anion exchange chromatography with DOWEX® 1X2 relies on the electrostatic interactions between the positively charged functional groups of the resin and the negatively charged analytes in the sample. The separation process can be visualized as a series of workflows.

References

DOWEX® 1X2 Resin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DOWEX® 1X2, a strongly basic, Type I anion exchange resin. This document consolidates key technical data, detailed experimental protocols, and visual representations of underlying processes to support its application in research, particularly in the separation and purification of biomolecules.

Core Technical Specifications

DOWEX® 1X2 is a versatile resin widely used in chromatography for the separation of molecules such as amino acids, nucleotides, and sugar derivatives.[1] Its performance is underpinned by a specific set of physical and chemical properties.

Physical and Chemical Properties

The resin is composed of a cross-linked polystyrene divinylbenzene matrix with a trimethylbenzylammonium functional group.[2][3] This composition provides high stability and functionality across a wide pH range.[4]

| Property | Description | Source(s) |

| Resin Type | Strongly Basic Anion Exchanger, Type I | [1][5] |

| Matrix | Styrene-divinylbenzene (gel) with 2% DVB cross-linkage | [3][5] |

| Functional Group | Trimethylbenzylammonium | [3][4][5] |

| Physical Form | Beads | [3][6] |

| Appearance | White to pale brown/light yellow beads | [3] |

| Ionic Form as Shipped | Chloride (Cl⁻) | [5] |

| Total Exchange Capacity | ≥ 0.6 eq/L | [5] |

| Moisture Retention | 65% - 80% (Cl⁻ form) | [5][6] |

| Particle Size | Available in various mesh sizes including 50-100, 100-200, and 200-400 mesh. | [1][6][7] |

Operating Parameters

Optimal performance of DOWEX® 1X2 is achieved within specific operating conditions. Adherence to these parameters is crucial for reproducible and efficient separation.

| Parameter | Value | Source(s) |

| Operating pH Range | 0 - 14 | [7] |

| Maximum Temperature (Cl⁻ form) | 99 °C - 100 °C | [5][7] |

| Maximum Temperature (OH⁻ form) | 60 °C - 66 °C | [5][7] |

| Volume Change | Cl⁻ → OH⁻: ~ +20% | [5] |

Experimental Protocols

Detailed methodologies are critical for the successful application of DOWEX® 1X2 in laboratory settings. The following sections provide step-by-step protocols for common applications.

General Ion-Exchange Chromatography Workflow

The fundamental principle of ion-exchange chromatography involves the reversible binding of charged molecules to an oppositely charged stationary phase.[8] The separation is achieved by a carefully controlled elution process.

Protocol for Separation of Amino Acids

DOWEX® 1X2 can be effectively used to separate amino acids based on their charge differences, which are pH-dependent. At a specific pH, some amino acids will be negatively charged and bind to the anion exchanger, while others will be neutral or positively charged and will not bind.

Materials:

-

DOWEX® 1X2 Resin (Cl⁻ form)

-

Chromatography column

-

A mixture of amino acids

-

Starting Buffer (e.g., 0.1 M Sodium Acetate buffer, pH 4.8)

-

Elution Buffers (e.g., buffers with decreasing pH or increasing salt concentration)

-

Ninhydrin reagent for detection

-

Spectrophotometer

Procedure:

-

Resin Preparation and Packing:

-

Prepare a slurry of the DOWEX® 1X2 resin in the starting buffer.

-

Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

-

Allow the resin to settle and form a packed bed.

-

-

Column Equilibration:

-

Wash the packed column with 2-3 bed volumes of the starting buffer to ensure the pH and ionic strength are uniform throughout the column.

-

-

Sample Loading:

-

Dissolve the amino acid mixture in a small volume of the starting buffer.

-

Carefully apply the sample to the top of the resin bed.

-

-

Washing:

-

After the sample has entered the resin bed, wash the column with a small amount of the starting buffer to remove any unbound or weakly bound components.

-

-

Elution:

-

Begin the elution process by passing the elution buffer through the column. This can be done in a stepwise or gradient manner.

-

For separating a mixture of acidic, neutral, and basic amino acids, a decreasing pH gradient is often effective. Acidic amino acids will elute first, followed by neutral and then basic amino acids as the pH decreases.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small fractions.

-

To each fraction, add ninhydrin reagent and heat to develop a color.

-

Measure the absorbance of each fraction using a spectrophotometer to determine the concentration of amino acids.

-

Plot absorbance versus fraction number to obtain the chromatogram.

-

Protocol for Separation of Nucleotides

The separation of nucleotides on DOWEX® 1X2 is based on the differences in their net negative charge, which is influenced by the number of phosphate groups and the pKa of the base.

Materials:

-

DOWEX® 1X2 Resin (Cl⁻ form)

-

Chromatography column

-

A mixture of nucleotides (e.g., AMP, ADP, ATP)

-

Starting Buffer (e.g., a low concentration salt buffer at a neutral pH)

-

Elution Buffer (e.g., a gradient of increasing salt concentration, such as NaCl)

-

UV Spectrophotometer (for detection at ~260 nm)

Procedure:

-

Resin Preparation and Column Packing:

-

Follow the same procedure as for amino acid separation to prepare and pack the column.

-

-

Column Equilibration:

-

Equilibrate the column with the starting buffer until the effluent has the same pH and conductivity as the buffer.

-

-

Sample Application:

-

Dissolve the nucleotide mixture in the starting buffer and apply it to the column.

-

-

Washing:

-

Wash the column with the starting buffer to remove any unbound substances.

-

-

Elution:

-

Apply a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) to elute the bound nucleotides.

-

Nucleotides will elute in order of increasing negative charge: monophosphates (e.g., AMP) will elute first, followed by diphosphates (e.g., ADP), and then triphosphates (e.g., ATP).

-

-

Fraction Collection and Detection:

-

Collect fractions of the eluate.

-

Monitor the absorbance of the eluate at approximately 260 nm to detect the nucleotide peaks.

-

Plot absorbance versus elution volume or fraction number to generate the chromatogram.

-

Resin Regeneration

After use, the resin can be regenerated to restore its ion-exchange capacity.

Procedure:

-

Washing:

-

Wash the column with several bed volumes of deionized water to remove any remaining buffer salts.

-

-

Elution of Tightly Bound Ions:

-

Wash the resin with a high concentration salt solution (e.g., 1-2 M NaCl) to remove any strongly bound molecules.

-

-

Conversion to Hydroxide Form:

-

Wash the column with several bed volumes of a strong base, such as 1 M NaOH, to convert the resin to the hydroxide (OH⁻) form.

-

-

Conversion back to Chloride Form:

-

Wash the column with a strong acid, such as 1 M HCl, to convert the resin back to the chloride (Cl⁻) form.

-

-

Final Rinse:

-

Rinse the column thoroughly with deionized water until the effluent is neutral. The resin is now ready for storage or reuse.

-

References

- 1. DOWEX® 1X2 (200 - 400 mesh) › SERVA Electrophoresis GmbH [serva.de]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Dowex™ 1X2 100-200 (Cl) 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. serva.de [serva.de]

- 6. Dowex™ 1X2, 100-200 mesh, ion-exchange resin | Fisher Scientific [fishersci.ca]

- 7. scientificlabs.com [scientificlabs.com]

- 8. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to Styrene-Divinylbenzene Copolymer Resins for Researchers, Scientists, and Drug Development Professionals

Styrene-divinylbenzene (S-DVB) copolymer resins are a cornerstone of modern separation science and synthetic chemistry, offering a versatile platform for a myriad of applications in research, drug development, and analytics.[1][2][3] These resins are synthesized through the copolymerization of styrene and divinylbenzene (DVB), resulting in a robust, cross-linked polymer matrix.[2][3] The degree of cross-linking, primarily controlled by the DVB content, dictates the resin's physical properties, including its mechanical strength, thermal stability, and swelling characteristics in various solvents.[2][3] This inherent tunability allows for the creation of resins tailored to specific applications, from ion exchange and chromatography to solid-phase synthesis.[2]

This technical guide provides a comprehensive overview of styrene-divinylbenzene copolymer resins, including their synthesis, key properties, and detailed experimental protocols for their application in solid-phase extraction, high-performance liquid chromatography, and solid-phase peptide synthesis.

Core Properties and Characteristics

The performance of S-DVB resins is intrinsically linked to their physical and chemical properties. The key parameters that define a resin's suitability for a particular application are the degree of cross-linking, particle size, pore size, and surface area. Furthermore, the base polymer can be functionalized with various chemical groups to impart specific functionalities, such as ion-exchange capabilities.[2]

The Role of Cross-linking

Divinylbenzene acts as the cross-linking agent, creating a three-dimensional network of polystyrene chains.[4] The percentage of DVB in the polymerization mixture is a critical parameter:

-

Low Cross-linking (e.g., 1-2% DVB): Resins with low cross-linking exhibit significant swelling in organic solvents, which facilitates the diffusion of reagents and analytes into the polymer matrix. This is particularly advantageous in applications like solid-phase peptide synthesis where efficient reaction kinetics are crucial.

-

High Cross-linking (e.g., >8% DVB): Highly cross-linked resins are more rigid, exhibit less swelling, and possess greater mechanical stability, making them suitable for high-pressure applications like HPLC.[5] The increased rigidity also contributes to a more permanent pore structure.

Porosity: Gel-type vs. Macroporous Resins

S-DVB resins can be broadly categorized into two types based on their porosity:

-

Gel-type Resins: These resins have a microporous structure, and their pores are formed by the swelling of the polymer matrix in a suitable solvent. The pore size is therefore dependent on the solvent used.

-

Macroporous Resins: These resins are synthesized in the presence of a porogen, a substance that is a good solvent for the monomers but a poor solvent for the resulting polymer. During polymerization, the polymer precipitates within the monomer droplets, creating a rigid structure with large, well-defined macropores.[6] These resins have a high surface area and a permanent porosity even in the dry state.[6]

Functionalization

The aromatic rings of the styrene units in the S-DVB matrix can be chemically modified to introduce various functional groups. This functionalization expands the applicability of these resins beyond simple reversed-phase separations. Common functionalizations include:

-

Sulfonation: Introduction of sulfonic acid groups (-SO3H) creates strong cation-exchange resins.[7]

-

Amination: Introduction of quaternary ammonium groups results in strong anion-exchange resins.[2][3]

-

Chloromethylation: The introduction of chloromethyl groups (-CH2Cl) provides a reactive handle for attaching other molecules, a foundational step in the preparation of Merrifield resins for solid-phase peptide synthesis.[8][9]

Quantitative Data of Styrene-Divinylbenzene Resins

The following tables summarize the typical quantitative properties of various S-DVB resins used in different applications.

Table 1: General Properties of Unfunctionalized S-DVB Resins

| Property | Typical Value Range | Significance |

| Appearance | White to off-white beads or powder | Visual identification |

| Particle Size | 5 µm - 750 µm | Affects separation efficiency and backpressure |

| Cross-linking (% DVB) | 1% - 55% | Determines rigidity, swelling, and pressure stability[5] |

| Surface Area | 300 - >700 m²/g | Influences sample loading capacity[2] |

| Pore Diameter | 1 nm - 40 nm (for macroporous) | Dictates the size of molecules that can access the resin interior[2] |

| Density | ~0.29 g/cm³ (free fall)[10] | Important for packing columns |

Table 2: Properties of S-DVB Resins for High-Performance Liquid Chromatography (HPLC)

| Resin Type | Particle Size (µm) | Pore Size (Å) | Cross-linking (%) | Key Applications |

| Agilent PLRP-S | 3, 5, 8, 10 | 100, 300, 500, 1000, 4000 | High | Reversed-phase separation of small molecules, peptides, and proteins[11][12] |

| Hamilton PRP-1 | 5, 10 | 100 | 55 | Reversed-phase separations, similar to C18 silica[5] |

| Shodex GPC Columns | Varies | Varies | High | Size exclusion chromatography of polymers in organic solvents[13] |

Table 3: Properties of S-DVB Resins for Solid-Phase Extraction (SPE)

| Resin Type | Particle Size (µm) | Pore Size (Å) | Surface Area (m²/g) | Key Applications |

| Supelco Supel-Select SCX | 40-60 | 70 | 475 | Strong Cation Exchange |

| Phenomenex Strata-X | 33 | 85 | 800 | Polymeric Reversed-Phase |

| Oasis HLB | 30, 60 | 80 | 800 | Hydrophilic-Lipophilic Balanced Reversed-Phase[14] |

Table 4: Properties of Merrifield Resin for Solid-Phase Peptide Synthesis (SPPS)

| Property | Typical Value Range | Significance |

| Support Matrix | Polystyrene cross-linked with DVB | Insoluble support for peptide synthesis |

| Cross-linking (% DVB) | 1 - 2% | Allows for optimal swelling in organic solvents |

| Mesh Size | 100-200 or 200-400 | Defines the particle size distribution |

| Substitution Level | 0.4 - 2.0 mmol/g | Molar amount of reactive sites per gram of resin |

| Functional Group | Chloromethyl (-CH2Cl) | Reactive site for anchoring the first amino acid[8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing styrene-divinylbenzene copolymer resins.

Synthesis of Styrene-Divinylbenzene Copolymer Beads (Suspension Polymerization)

This protocol describes a general method for synthesizing macroporous S-DVB beads.

Materials:

-

Styrene (inhibitor removed)

-

Divinylbenzene (DVB) (inhibitor removed)

-

Benzoyl peroxide (initiator)

-

Toluene (porogen)

-

Poly(vinyl alcohol) (suspension stabilizer)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet to create the suspension medium.

-

Organic Phase Preparation: In a separate container, dissolve benzoyl peroxide in a mixture of styrene, divinylbenzene, and toluene. The ratio of styrene to DVB will determine the degree of cross-linking, and the amount of toluene will influence the porosity.

-

Polymerization: Heat the aqueous phase to the desired reaction temperature (typically 70-90°C) under a nitrogen atmosphere with constant stirring. Slowly add the organic phase to the stirred aqueous phase. The stirring speed is crucial for controlling the bead size.

-

Curing: Maintain the reaction temperature and stirring for several hours to ensure complete polymerization.

-

Washing and Isolation: After the reaction is complete, allow the mixture to cool. The resulting beads are collected by filtration and washed extensively with hot water and then with a good solvent for the porogen (e.g., toluene or methanol) to remove any unreacted monomers and the porogen.

-

Drying: The washed beads are then dried in an oven.

Solid-Phase Extraction (SPE) of Herbicides from Urine

This protocol details the use of an S-DVB SPE cartridge for the extraction of triazine herbicides from a biological matrix.[11][15]

Materials:

-

SDB-1 SPE cartridge

-

Urine sample

-

Acetonitrile

-

Water (deionized)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the SDB-1 cartridge by passing 5 mL of acetonitrile followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of 1% acetonitrile in water to remove interfering polar compounds.[11][15]

-

Drying: Dry the cartridge by applying a vacuum for 5-10 minutes to remove excess water.

-

Elution: Elute the retained herbicides from the cartridge with an appropriate organic solvent (e.g., 5 mL of acetonitrile or methanol). Collect the eluate.

-

Post-Elution Processing: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC or GC.

Packing an HPLC Column with PLRP-S Media

This protocol provides a general guideline for packing a laboratory-scale HPLC column with Agilent PLRP-S media.[7][16][17]

Materials:

-

Agilent PLRP-S bulk media

-

Empty HPLC column hardware

-

Packing pump and reservoir

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Calculate Media Amount: Determine the required weight of dry PLRP-S media based on the column volume and the recommended packed bed density (typically around 0.33 g/mL).[16]

-

Prepare the Slurry: Disperse the weighed PLRP-S media in a packing solvent, typically 80:20 (v/v) acetonitrile:water, to a final concentration of approximately 0.23 g/mL.[16]

-

Degas the Slurry: Degas the slurry using sonication or vacuum to remove dissolved air.

-

Pack the Column: Pour the slurry into the packing reservoir connected to the empty HPLC column. Pack the column using a high-pressure packing pump at a constant pressure. The packing pressure should be carefully monitored and not exceed the column's pressure limit.

-

Equilibrate the Column: Once the column is packed, flush it with the mobile phase to be used for the analysis until a stable baseline is achieved.

-

Column Testing: Evaluate the column's performance by injecting a standard mixture and calculating parameters such as theoretical plates and peak asymmetry.

Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin

This protocol outlines the manual synthesis of a peptide on Merrifield resin using the Fmoc/tBu strategy.[1][8][9][18][19][20][21][22][23][24]

Materials:

-

Merrifield resin (pre-loaded with the first Fmoc-protected amino acid)

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or another coupling reagent

-

1-Hydroxybenzotriazole (HOBt) or an equivalent additive

-

Piperidine in N,N-dimethylformamide (DMF) (20%, v/v)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

-

Solid-phase synthesis vessel

Procedure (One Coupling Cycle):

-

Swelling: Swell the resin in DMF in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove the piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, activate the next Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, and collect the crude peptide by centrifugation. The crude peptide can then be purified by HPLC.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships involving styrene-divinylbenzene copolymer resins.

Caption: Synthesis of macroporous S-DVB resin via suspension polymerization.

Caption: The solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.

Caption: A typical proteomics sample preparation workflow incorporating S-DVB SPE.

References

- 1. rsc.org [rsc.org]

- 2. Styrene-divinylbenzene beads | OIV [oiv.int]

- 3. nbinno.com [nbinno.com]

- 4. Polystyrene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. lcms.cz [lcms.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. POLY(STYRENE-CO-DIVINYLBENZENE) | 9003-70-7 [chemicalbook.com]

- 11. agilent.com [agilent.com]

- 12. biospechrom.com [biospechrom.com]

- 13. Miniprep assisted proteomics (MAP) for rapid proteomics sample preparation - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01549H [pubs.rsc.org]

- 14. dokumen.pub [dokumen.pub]

- 15. Solid-phase extraction with styrene-divinylbenzene sorbent for high-performance liquid or gas chromatographic determination of urinary chloro- and methylthiotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 20. bachem.com [bachem.com]

- 21. peptide.com [peptide.com]

- 22. chelseamartinez.weebly.com [chelseamartinez.weebly.com]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

Applications of DOWEX® 1X2 in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of DOWEX® 1X2, a strongly basic anion exchange resin, in the field of analytical chemistry. DOWEX® 1X2 is a versatile stationary phase for chromatographic separations and sample preconcentration, enabling the analysis of a wide range of analytes from complex matrices. This document details experimental protocols, presents quantitative data, and provides visual workflows for key applications, including the separation of platinum group metals, preconcentration and separation of uranium, and the chromatographic analysis of amino acids.

Core Principles of DOWEX® 1X2 in Anion Exchange Chromatography

DOWEX® 1X2 is a Type 1 strong base anion exchanger composed of a crosslinked polystyrene-divinylbenzene (DVB) matrix with quaternary ammonium functional groups. The "1X2" designation indicates a 2% DVB cross-linkage, which allows for a high degree of swelling and permeability, making it suitable for the separation of large molecules.

The fundamental principle of separation on DOWEX® 1X2 is the reversible exchange of anions between the stationary phase (the resin) and the mobile phase (the eluent). Analytes with a negative charge in the sample solution are adsorbed onto the positively charged functional groups of the resin, displacing the counter-ion (typically chloride). The strength of this interaction depends on factors such as the charge density of the analyte, the pH of the mobile phase, and the ionic strength of the eluent. Selective elution of the bound analytes is then achieved by changing the composition of the mobile phase to weaken the electrostatic interactions, allowing the analytes to be sequentially released from the resin and detected.

Logical Relationship of Anion Exchange Chromatography

Methodological & Application

DOWEX® 1X2 Ion Exchange Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOWEX® 1X2 is a strongly basic, Type I anion exchange resin widely utilized in laboratory and industrial settings for the separation and purification of a variety of molecules, including proteins, nucleic acids, antibiotics, and other small molecules. This resin is composed of a cross-linked polystyrene divinylbenzene (DVB) matrix functionalized with quaternary ammonium groups. The "1X2" designation indicates a low 2% DVB cross-linkage, which allows for the efficient exchange of large molecules by providing a more open and porous structure.

These application notes provide a comprehensive overview of the properties of DOWEX® 1X2 resin and a detailed protocol for its use in ion exchange chromatography. The information is intended to guide researchers, scientists, and drug development professionals in developing robust and efficient purification strategies.

Data Presentation: DOWEX® 1X2 Resin Properties

The following table summarizes the key quantitative properties of DOWEX® 1X2 ion exchange resin. These parameters are crucial for designing and optimizing chromatography protocols.

| Property | Value | Reference |

| Resin Type | Strongly Basic Anion Exchanger, Type I | [1] |

| Functional Group | Quaternary Ammonium | [2] |

| Matrix | Polystyrene-Divinylbenzene (DVB) Copolymer | [2] |

| Cross-linkage | 2% DVB | [1] |

| Physical Form | Beads | |

| Mesh Size | 50-100, 100-200, 200-400 | [3][4] |

| Ionic Form as Shipped | Chloride (Cl⁻) | |

| Total Exchange Capacity | ≥ 0.6 eq/L | [1] |

| Operating pH Range | 0 - 14 | |

| Maximum Operating Temperature | 60 °C (OH⁻ form), 100 °C (Cl⁻ form) | [5] |

Experimental Workflow

Caption: Experimental workflow for DOWEX® 1X2 ion exchange chromatography.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing ion exchange chromatography using DOWEX® 1X2 resin.

Materials

-

DOWEX® 1X2 Resin (select appropriate mesh size for your application)

-

Chromatography column

-

Peristaltic pump and tubing (optional, for controlled flow rate)

-

Buffers and Solutions:

-

Deionized (DI) water

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Equilibration Buffer: A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0). The pH should be chosen so that the target molecule is negatively charged.

-

Elution Buffer: Equilibration buffer containing a salt (e.g., 1 M NaCl).

-

Regeneration Solution: 1 M NaCl, 1 M HCl, 1 M NaOH

-

Storage Solution: 20% Ethanol

-

Protocol

1. Resin Preparation and Swelling

-

Weigh the desired amount of DOWEX® 1X2 resin.

-

Suspend the resin in a beaker with 3-4 volumes of DI water.

-

Stir gently and allow the resin to swell for at least 30 minutes. This process rehydrates the resin beads.

-

Allow the resin to settle and carefully decant the supernatant to remove fine particles. Repeat this step 2-3 times.

2. Resin Washing and Activation

-

Wash the swollen resin with 3-5 bed volumes of 1 M HCl to remove any metal ion contaminants.

-

Rinse the resin with DI water until the pH of the effluent is neutral.

-

Wash the resin with 3-5 bed volumes of 1 M NaOH to convert the resin to the hydroxide (OH⁻) form and remove any remaining organic contaminants.

-

Rinse the resin with DI water until the pH of the effluent is neutral.

-

Optional: If the chloride (Cl⁻) form is desired for the experiment, wash the resin with 3-5 bed volumes of 1 M NaCl or 1 M HCl after the NaOH wash, followed by a DI water rinse to neutrality.

3. Column Packing

-

Mount the chromatography column vertically.

-

Add a small amount of DI water or equilibration buffer to the bottom of the column to prevent air bubbles from being trapped.

-

Create a slurry of the prepared resin in equilibration buffer (approximately 50-70% slurry concentration).

-

Carefully pour the resin slurry into the column, allowing it to settle evenly. Avoid introducing air bubbles.

-

Once the resin has settled, open the column outlet and allow the buffer to drain.

-

Continuously add the resin slurry until the desired bed height is reached.

-

Wash the packed column with 3-5 column volumes (CV) of equilibration buffer at the desired flow rate to ensure a stable, packed bed. A typical starting flow rate is 1-5 mL/min for a lab-scale column, but this should be optimized for the specific column dimensions and resin particle size.

4. Equilibration

-

Equilibrate the packed column by passing 5-10 CV of equilibration buffer through it.

-

Monitor the pH and conductivity of the effluent. The column is equilibrated when the pH and conductivity of the effluent match that of the equilibration buffer.

5. Sample Loading

-

Prepare the sample by dissolving or dialyzing it in the equilibration buffer. The sample should be free of particulate matter.

-

Apply the sample to the top of the column at a low flow rate (e.g., 0.5-2 mL/min) to ensure efficient binding of the target molecules.

-

Collect the flow-through fraction.

6. Washing

-

Wash the column with 5-10 CV of equilibration buffer to remove any unbound or weakly bound molecules.

-

Continue washing until the UV absorbance (at 280 nm for proteins) of the effluent returns to baseline.

7. Elution

Elution can be performed using a salt gradient (linear or stepwise) or a pH gradient.

-

Linear Salt Gradient:

-

Create a linear gradient from 0% to 100% elution buffer over 10-20 CV.

-

Collect fractions throughout the gradient.

-

-

Stepwise Salt Gradient:

-

Apply the elution buffer at increasing salt concentrations in steps (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M NaCl).

-

Allow the UV absorbance to return to baseline between each step.

-

Collect fractions at each step.

-

8. Regeneration

After each use, the resin should be regenerated to ensure consistent performance.

-

Wash the column with 3-5 CV of high salt buffer (e.g., 1-2 M NaCl) to remove strongly bound molecules.

-

Wash with 3-5 CV of 1 M HCl.

-

Rinse with DI water until neutral.

-

Wash with 3-5 CV of 1 M NaOH.

-

Rinse with DI water until neutral.

-

Store the resin in 20% ethanol to prevent microbial growth.

Applications in Drug Development

DOWEX® 1X2 resin is a versatile tool in various stages of drug development, from discovery to production.

-

Purification of Recombinant Proteins and Monoclonal Antibodies: Anion exchange chromatography is a standard step in the purification of many therapeutic proteins and antibodies, where it is used to separate the target molecule from host cell proteins, DNA, and other process-related impurities.

-

Separation of Antibiotics from Fermentation Broths: DOWEX® 1X2 can be used to capture and purify antibiotics from complex fermentation media. The resin can be added directly to the fermentation broth to adsorb the antibiotic as it is produced, simplifying downstream processing.[6]

-

Purification of Oligonucleotides: Anion exchange chromatography is a powerful technique for the purification of synthetic oligonucleotides, including antisense oligonucleotides and siRNAs. It effectively separates the full-length product from shorter, failed sequences (n-1, n-2) based on the difference in the number of negatively charged phosphate groups.[7][8]

-

Removal of Endotoxins: The negatively charged nature of endotoxins allows for their efficient removal from protein solutions and other pharmaceutical preparations using anion exchange chromatography.

-

Purification of Plasmids and Viral Vectors: In the production of gene therapies and vaccines, DOWEX® 1X2 can be employed in the purification of plasmid DNA and viral vectors, separating them from cellular debris and other contaminants.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the DOWEX® 1X2 ion exchange chromatography process.

References

- 1. DOWEX® 1X2 (200 - 400 mesh) › SERVA Electrophoresis GmbH [serva.de]

- 2. Dowex® 1 X 2, 1 kg, CAS No. 9085-42-1 | Anion Exchanger | Dowex® Ion Exchanger | Ion Exchanger | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 3. Dowex™ 1X2, 100-200 mesh, ion-exchange resin | Fisher Scientific [fishersci.ca]

- 4. 202951000 - Dowex 1X2 50 100 mesh ion exchange resin | Chem-Supply | Australia [shop.chemsupply.com.au]

- 5. DOWEX® Ion Exchange Resins›Ion Exchange Media › SERVA Electrophoresis GmbH [serva.de]

- 6. US3000792A - Antibiotic adsorption process - Google Patents [patents.google.com]

- 7. bio-works.com [bio-works.com]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for Amino Acid Separation using DOWEX® 1X2 Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange chromatography is a powerful and widely adopted technique for the separation and purification of biomolecules, including amino acids. The method leverages the differential net charges of molecules to achieve separation on a charged stationary phase. DOWEX® 1X2, a strongly basic anion exchange resin, is particularly well-suited for the separation of acidic and some neutral amino acids. This document provides detailed application notes and protocols for the effective use of DOWEX® 1X2 resin in amino acid separation, a technique pioneered and refined by the foundational work of Moore and Stein in the field of amino acid analysis.[1][2][3][4][5]

The principle of separation on DOWEX® 1X2 relies on the interaction between the negatively charged carboxyl groups of amino acids and the positively charged quaternary ammonium functional groups of the resin. At a pH above their isoelectric point (pI), amino acids carry a net negative charge and will bind to the anion exchange resin. Elution is then achieved by systematically decreasing the pH of the mobile phase, which neutralizes the negative charges on the amino acids, causing them to detach from the resin and elute from the column. Alternatively, a salt gradient can be employed where the salt ions compete with the bound amino acids for the binding sites on the resin.

Materials and Equipment

-

Resin: DOWEX® 1X2, 200-400 mesh, chloride or acetate form

-

Chromatography Column: Glass or plastic column with appropriate fittings

-

Buffers and Reagents:

-

Hydrochloric Acid (HCl), various concentrations (e.g., 0.01 N to 1 N)

-

Sodium Hydroxide (NaOH), various concentrations (e.g., 0.1 N to 1 N)

-

Acetic Acid (CH₃COOH)

-

Sodium Acetate (CH₃COONa)

-

Deionized water

-

-

Sample: A mixture of amino acids dissolved in a suitable starting buffer.

-

Equipment:

-

pH meter

-

Peristaltic pump or gravity flow setup

-